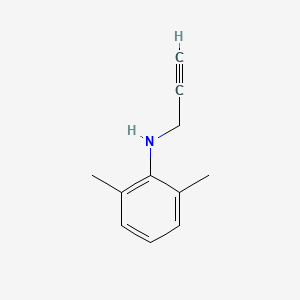

2,6-dimethyl-N-prop-2-ynyl-aniline

Übersicht

Beschreibung

Propargyl aniline is a heterocyclic compound that contains an aniline group and a propargyl group. It is a yellow liquid that is soluble in organic solvents and has a characteristic odor. Propargyl aniline is a versatile compound that has been used in various applications, including as a precursor for the synthesis of other compounds, as a ligand in coordination chemistry, and as a building block for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

1. Acid-Catalyzed Rearrangements

2,6-dimethyl-N-prop-2-ynyl-aniline has been studied in acid-catalyzed rearrangements, exhibiting unique behaviors in reactions with various acids and solvents. This compound undergoes significant structural transformations under different conditions, leading to a variety of products with potential applications in synthetic chemistry (Barmettler & Hansen, 1990).

2. Fluorescent Thermometer Development

This compound is integral in developing a ratiometric fluorescent thermometer. Its unusual intensification of fluorescence with temperature rise makes it a promising candidate for temperature-sensitive applications (Cao et al., 2014).

3. Degradation by Hydroxyl Radicals

Research has focused on understanding the interaction between 2,6-dimethyl-aniline and hydroxyl radicals. This is crucial for environmental studies, especially in the degradation of pollutants (Boonrattanakij, Lu, & Anotai, 2009).

4. Synthesis and Characterization in Complexes

The compound is used in the synthesis and characterization of various metal complexes. These complexes have potential applications in catalysis and material science (Mechria, Dridi, & Msaddek, 2015).

5. Ozonolysis in Aqueous Solutions

Studies on the ozonolysis of dimethyl-aniline derivatives, including 2,6-dimethyl-aniline, in acidic aqueous solutions provide insights into the chemical transformations and potential environmental implications (Machulek et al., 2009).

6. Transesterification and N-Methylation Reactions

Investigations into the transesterification of cyclic carbonates and selective N-methylation of anilines, including 2,6-dimethyl-aniline, have potential applications in green chemistry and sustainable practices (Selva, Perosa, & Fabris, 2008).

7. Steric Effects in C-C Coupling Reactions

Research into the steric effects of various substituents on anilines, including 2,6-dimethyl-aniline, in C-C coupling reactions, is crucial for understanding and designing complex organic syntheses (Vrána et al., 2020).

8. Photophysical Studies

Photophysical studies of probes involving dimethyl-aniline derivatives provide valuable insights into their behavior in different solvents and can be applied in studying biological systems and material sciences (Moreno Cerezo et al., 2001).

9. Electron Donor Properties

The lone electron pair donor quality of the imino function in 2,6-dimethyl-anilines has been explored, highlighting its reactivity and potential applications in synthetic chemistry (Knorr et al., 1993).

10. Cyclopalladation and Crystal Structure Studies

Cyclopalladation reactions involving 2,6-dimethyl-anilines have been investigated, providing insights into the crystal structures and potential applications in material science and catalysis (Munno, Ghedini, & Neve, 1995).

Wirkmechanismus

Mode of Action

The compound undergoes acid-catalyzed rearrangement . This process involves the rearrangement of N-(3′-X-1′,1′-dimethyl-prop-2′-ynyl)-2,6- and 2,4,6-trimethylanilines (X = Cl, Br, I) in CDCl3/TFA at 20° with τ1/2 of ca. 1 to 5 h . This leads to the formation of the corresponding 6-(1-X-3′-methylbuta-1,2′-dienyl)-2,6-dimethyl- or 2,4,6-trimethylcyclohexa-2,4-dien-1-iminium ions .

Result of Action

The acid-catalyzed rearrangement of the compound leads to the formation of various products depending on the substituent at C (1′) of the iminium-ion intermediate . For instance, a [1,2]-sigmatropic shift of the allenyl moiety at C (6) occurs in competition to the [3,3]-sigmatropic rearrangement to yield the corresponding 3-allenyl-substituted anilines .

Action Environment

The action of 2,6-dimethyl-N-prop-2-ynyl-aniline is influenced by environmental factors such as the presence of acid and temperature . For example, the rearrangement occurs in the presence of trifluoroacetic acid (TFA) and at a temperature of 20° .

Eigenschaften

IUPAC Name |

2,6-dimethyl-N-prop-2-ynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7,12H,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISACQIQEYNRYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305976 | |

| Record name | 2,6-dimethyl-N-prop-2-ynyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74248-48-9 | |

| Record name | NSC172999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethyl-N-prop-2-ynyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

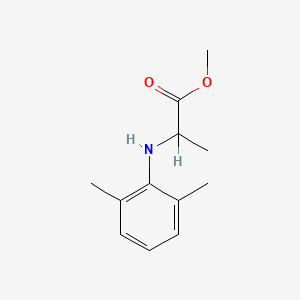

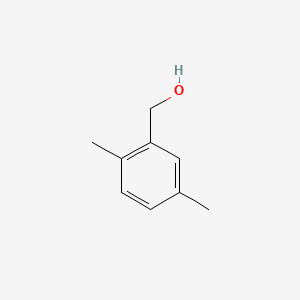

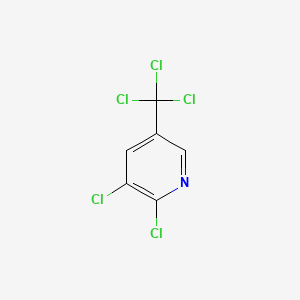

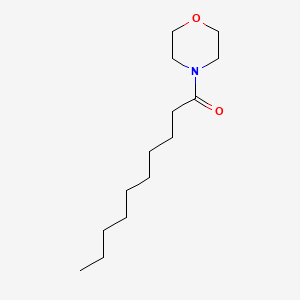

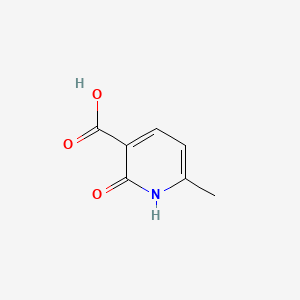

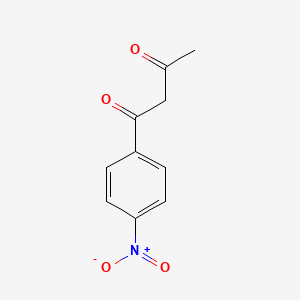

Synthesis routes and methods I

Procedure details

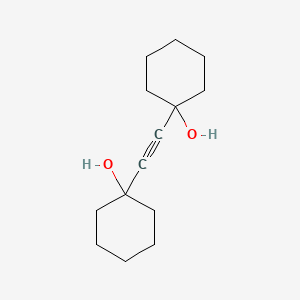

Synthesis routes and methods II

Procedure details

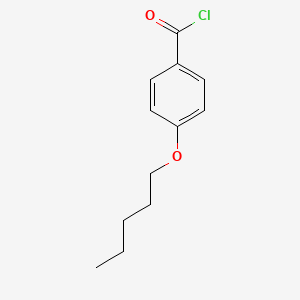

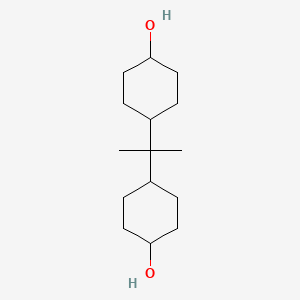

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.